1-Fluoro-4-isopropoxy-2-methylbenzene
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Overview
Description
1-Fluoro-4-isopropoxy-2-methylbenzene is an organic compound with the molecular formula C₁₀H₁₃FO. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropoxy group, and a methyl group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-isopropoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The specific conditions for this reaction include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-isopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-4-isopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-isopropoxy-2-methylbenzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with other molecules. The isopropoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-methyl-2-nitrobenzene: Similar in structure but contains a nitro group instead of an isopropoxy group.
1-Fluoro-2-methylbenzene: Lacks the isopropoxy group, making it less complex.
Uniqueness
1-Fluoro-4-isopropoxy-2-methylbenzene is unique due to the presence of both a fluorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C10H13FO |
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Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-fluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |
InChI Key |
MPEZGAOIRPORIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)F |
Origin of Product |
United States |
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